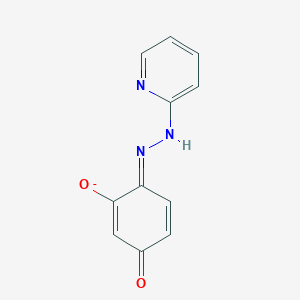![molecular formula C19H19BrN2O2 B268783 3-bromo-4-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268783.png)
3-bromo-4-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-4-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BMB-4 and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of 3-bromo-4-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide involves the inhibition of specific enzymes that are involved in the growth and proliferation of cancer cells. It has been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is overexpressed in various types of cancer. Inhibition of PTP1B leads to the activation of insulin signaling pathways, which in turn results in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BMB-4 have been extensively studied. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been reported to have a neuroprotective effect by reducing the production of reactive oxygen species (ROS) and preventing oxidative damage to neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-bromo-4-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide in lab experiments is its high specificity towards PTP1B. This compound has been shown to exhibit minimal cytotoxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of using BMB-4 is its low solubility in aqueous solvents, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on 3-bromo-4-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide. One of the main areas of interest is the development of more efficient synthesis methods that can increase the yield and purity of the compound. Additionally, further studies are needed to investigate the potential use of BMB-4 as a diagnostic tool for Alzheimer's disease. Moreover, the development of novel drug delivery systems that can improve the bioavailability and efficacy of BMB-4 is also an area of interest. Finally, the investigation of the potential use of this compound in combination with other anticancer drugs is also an important future direction.
In conclusion, 3-bromo-4-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide is a promising compound that has gained significant attention in scientific research. Its potential applications in cancer therapy, anti-inflammatory treatment, and neuroprotection make it an exciting area of research for future studies.
Synthesemethoden
The synthesis of 3-bromo-4-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide involves the reaction of 3-bromo-4-methylbenzoic acid with N-(4-(pyrrolidin-1-yl)carbonyl)aniline in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction takes place under acidic conditions, and the final product is obtained by purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
3-bromo-4-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been extensively studied for its potential applications in scientific research. It has been reported to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been shown to have anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis. Additionally, BMB-4 has been investigated for its potential use as a diagnostic tool for Alzheimer's disease.
Eigenschaften
Produktname |
3-bromo-4-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide |
|---|---|
Molekularformel |
C19H19BrN2O2 |
Molekulargewicht |
387.3 g/mol |
IUPAC-Name |
3-bromo-4-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C19H19BrN2O2/c1-13-4-5-15(12-17(13)20)18(23)21-16-8-6-14(7-9-16)19(24)22-10-2-3-11-22/h4-9,12H,2-3,10-11H2,1H3,(H,21,23) |
InChI-Schlüssel |
GZVOZQFSXBWEGU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3)Br |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(cyclopropylcarbonyl)amino]-N-methylbenzamide](/img/structure/B268704.png)
![3-[(anilinocarbonyl)amino]-N-methylbenzamide](/img/structure/B268705.png)
![N-{3-[(methylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B268706.png)

![2-methyl-N-{3-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B268709.png)

![4-({[(3,5-Dichlorobenzoyl)amino]carbothioyl}amino)benzamide](/img/structure/B268715.png)

![N-[2-(1-piperidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B268717.png)
![Methyl 3-[methyl(phenyl)carbamoyl]benzoate](/img/structure/B268719.png)

![3-{[(4-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B268722.png)
![Methyl 4-[(allylamino)carbonyl]benzoate](/img/structure/B268724.png)
![1-(4-Chlorophenyl)-3-[4-(2-methoxyethoxy)phenyl]urea](/img/structure/B268726.png)